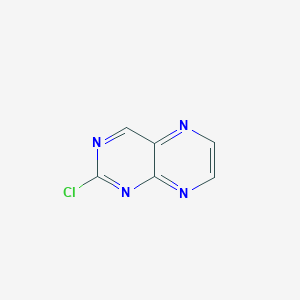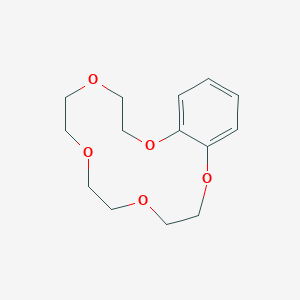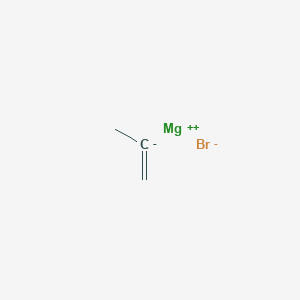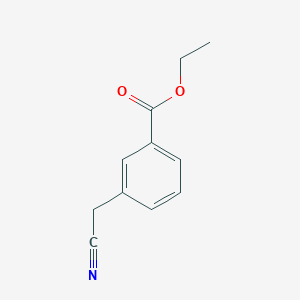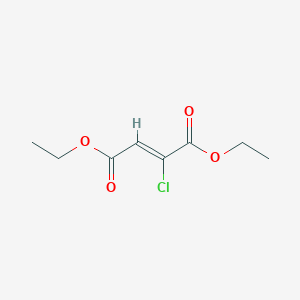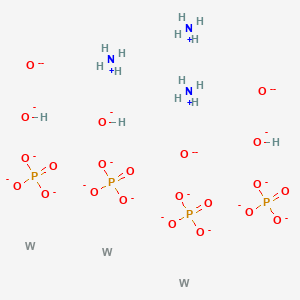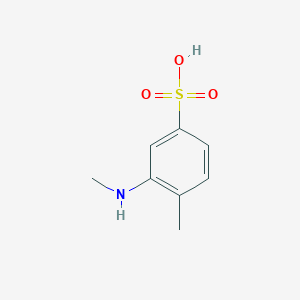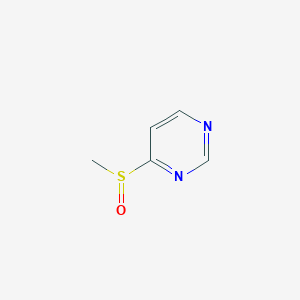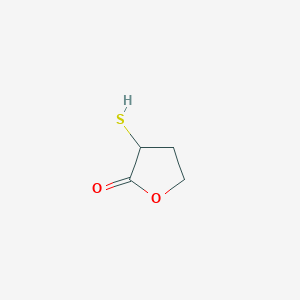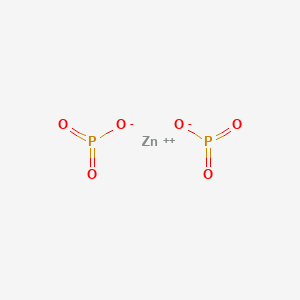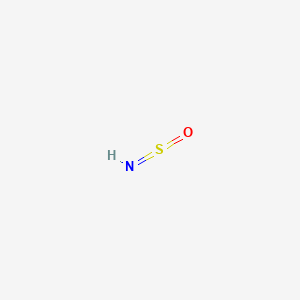![molecular formula C11H12O B077393 1-[(1R,2R)-2-phenylcyclopropyl]ethanone CAS No. 14063-86-6](/img/structure/B77393.png)
1-[(1R,2R)-2-phenylcyclopropyl]ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of "1-[(1R,2R)-2-phenylcyclopropyl]ethanone" and its derivatives involves innovative chemical strategies, including AlCl3-mediated tandem Friedel–Crafts reactions, which are effective for constructing complex molecular frameworks. For example, vinylidenecyclopropanes react with acyl chlorides in the presence of AlCl3 to produce corresponding ethanone derivatives under mild conditions, showcasing the versatility of cyclopropyl compounds in synthetic chemistry (Shi et al., 2008).
Molecular Structure Analysis
The molecular structure of cyclopropyl ethanones, including "1-[(1R,2R)-2-phenylcyclopropyl]ethanone," is characterized using advanced spectroscopic and computational methods. Quantum chemical calculations provide insights into the electronic transitions, spectroscopic characteristics, and molecular geometry, demonstrating the influence of the cyclopropyl group on the molecule's electronic properties and stability (Koca et al., 2015).
Chemical Reactions and Properties
Cyclopropyl ethanones participate in various chemical reactions, reflecting their reactivity and functional versatility. For instance, Lewis acid-mediated reactions enable the formation of benzofuran derivatives, highlighting the potential for cyclopropyl compounds to undergo complex transformations (Shi et al., 2008). Additionally, the Rhodium-catalyzed phenylthiolation of heteroaromatic compounds using α-(phenylthio)isobutyrophenone exemplifies the capacity for targeted functionalization of cyclopropyl ethanones (Arisawa et al., 2011).
Physical Properties Analysis
The physical properties of "1-[(1R,2R)-2-phenylcyclopropyl]ethanone" derivatives are closely tied to their molecular structure, influencing solubility, melting points, and crystalline structure. Investigations into the crystal structure of related compounds offer insights into the intramolecular and intermolecular forces that dictate the material's physical state and stability under various conditions (Bikas et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis of Branched Tryptamines : The rearrangement of cyclopropylketone arylhydrazones, including derivatives of (1R,2R)-2-phenylcyclopropyl ethanone, leads to the formation of tryptamine derivatives. This method has proven effective in synthesizing enantiomerically pure tryptamine (Salikov et al., 2017).
Preparation of Chiral Intermediates : The compound has been used in the development of processes for preparing chiral intermediates, such as in the synthesis of Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).
Antimicrobial Activity : Research on the synthesis and antimicrobial activity of related compounds, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, demonstrates the potential of these compounds in pharmaceutical applications (Wanjari, 2020).
Photoremovable Protecting Group for Carboxylic Acids : The compound has been used as a photoremovable protecting group for carboxylic acids, introducing a method for protecting various carboxylic acids and releasing them efficiently upon photolysis (Atemnkeng et al., 2003).
Synthesis of Agricultural Fungicides : It has been utilized in the synthesis of key intermediates for agricultural fungicides, such as prothioconazole (Ji et al., 2017).
Lewis Acid-Mediated Reactions : The compound is involved in Lewis acid-mediated reactions with various reagents, contributing to the synthesis of complex organic structures (Shi et al., 2008).
Biochemical Studies : It has been used in biochemical studies like the catalytic oxidation by cytochrome P450cam, contributing to the understanding of enzymatic mechanisms (Miller et al., 1992).
Photochemical Transformations : The compound is involved in switchable light vs acid-induced transformations of complex framework compounds, demonstrating its utility in photochemical studies (Kobzev et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(1R,2R)-2-phenylcyclopropyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKRVDCVJRDOBG-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R,2R)-2-phenylcyclopropyl]ethanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


